Product packaging for 2-Cyclopropyl-2-methyloxirane(Cat. No.:CAS No. 40650-98-4)

2-Cyclopropyl-2-methyloxirane

Cat. No.: B2358021
CAS No.: 40650-98-4
M. Wt: 98.145
InChI Key: IRIFIHXZWKAADH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methyloxirane is a chiral epoxide building block of significant interest in advanced organic synthesis. This compound features a strained oxirane ring and a cyclopropyl group, which together create a versatile scaffold for constructing complex molecular architectures . Its synthesis has been described in the literature, highlighting convenient preparative methods for this compound and its structural analog, 2-cyclopropyloxirane . As a 2,2-disubstituted epoxide, it can be a substrate for regioselective carbonylation reactions, a process that can transform epoxides into valuable β-lactones . This reactivity opens avenues for creating fine chemicals and potential pharmaceutical intermediates. Like other methyloxirane derivatives, it is expected to be a highly flammable and reactive liquid, requiring storage in a cool, dark place under an inert atmosphere . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant safety data sheets and literature prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O B2358021 2-Cyclopropyl-2-methyloxirane CAS No. 40650-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-2-methyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6(4-7-6)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIFIHXZWKAADH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyclopropyl 2 Methyloxirane and Its Analogues

Conventional and Established Synthetic Routes to 2-Cyclopropyl-2-methyloxirane

Direct Epoxidation Strategies

The most straightforward method for the synthesis of this compound is the direct epoxidation of the corresponding alkene, 2-cyclopropylpropene. This reaction is typically achieved using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond of the alkene in a concerted mechanism. libretexts.org This method is widely used for its simplicity and effectiveness in forming the oxirane ring. libretexts.orgopenstax.org

Another approach involves the in-situ preparation of peracetic acid from acetic anhydride (B1165640) and hydrogen peroxide, which is then used to epoxidize tetrasubstituted alkenes. google.com While this method is generally applicable, the specific application to 2-cyclopropylpropene would depend on the reaction conditions and the stability of the cyclopropyl (B3062369) group under these conditions.

The choice of solvent is also an important consideration in these reactions. Nonaqueous solvents like chloroform, ether, or acetone (B3395972) are often preferred to prevent the hydrolysis of the newly formed epoxide ring to a diol. libretexts.org

Specific Preparative Methods Involving Cyclopropane (B1198618) and Methyl Functionalities

A convenient method for preparing this compound has been reported, highlighting the specific assembly of the required functionalities. researchgate.net While the full details of this specific method require access to the primary literature, it underscores that targeted synthetic routes have been developed for this compound.

Another general strategy involves the reaction of a ketone with a sulfur ylide, a process known as the Corey-Chaykovsky reaction. In a relevant example, 2-chlorobenzyl-(1-chlorocyclopropyl) ketone is reacted with a sulfur ylide to form an oxirane. google.com A similar approach could be envisioned for the synthesis of this compound, starting from cyclopropyl methyl ketone.

Furthermore, the synthesis of analogues can be achieved through multi-step sequences. For instance, the synthesis of a precursor for the drug (S)-betaxolol involves the formation of a cyclopropylmethoxyethyl group attached to a phenol. ntnu.no While not directly forming this compound, this demonstrates the construction of molecules containing the cyclopropylmethyl motif.

The table below summarizes some of the conventional synthetic approaches.

Starting MaterialReagent(s)ProductKey Transformation
2-Cyclopropylpropenem-CPBAThis compoundDirect epoxidation
Cyclopropyl methyl ketoneSulfur ylide (e.g., from trimethylsulfoxonium (B8643921) iodide and a base)This compoundCorey-Chaykovsky reaction
2-Aryl- or 2-cyclopropyl-3-benzoyloxiranesHydroxylamine hydrochloride2-Isoxazolin-4-olsIntramolecular ring opening of an initially formed oxime oup.com

Advanced and Stereoselective Synthesis of this compound Derivatives

The development of advanced synthetic methods has enabled the preparation of chiral and stereochemically defined analogues of this compound. These methods are critical for applications where specific stereoisomers are required.

Catalytic Approaches to Oxirane Formation

Catalytic methods for epoxidation offer advantages in terms of efficiency and selectivity. Metal-based catalysts, such as those involving chromium-salen complexes, have been studied for alkene epoxidation. diva-portal.org These systems can operate through mechanisms that may involve spin-surface crossing and discrete intermediates. diva-portal.org

Rhodium(I) catalysts have been employed in the ring-opening of vinyl cyclopropanes, which can be a route to functionalized cyclopropyl compounds that could serve as precursors to oxiranes. acs.org Additionally, enzyme-catalyzed reactions, such as those using P450 monooxygenases, can directly oxidize alkenes. While epoxidation is a common outcome, some evolved enzymes can selectively produce carbonyl compounds instead. acs.org

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

The synthesis of specific enantiomers or diastereomers of cyclopropyl-containing epoxides is a significant area of research. Chiral oxazaborolidinium ions have been used to catalyze the asymmetric cyclopropanation of acroleins with diazoesters, leading to chiral functionalized cyclopropanes with high enantioselectivity. acs.org These cyclopropanes can be further elaborated into chiral epoxides.

In the synthesis of conformationally restricted amino acid analogs, a Horner-Wadsworth-Emmons reaction has been used for cyclopropanation, followed by epoxidation with m-CPBA to yield a mixture of diastereomeric epoxides that can be separated. doi.org The stereoselective synthesis of cyclopropane-containing natural products often relies on methods like acetal-directed cyclopropanation. nih.gov

The Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones has been shown to proceed with retention of stereochemistry, yielding single diastereomers of donor-acceptor cyclopropanes. nih.gov This stereochemical control is crucial for building complex molecules with defined three-dimensional structures.

The following table provides examples of stereoselective synthetic methods.

SubstrateCatalyst/ReagentProduct TypeStereochemical Outcome
α- or α,β-substituted acroleins and α-alkyl-α-diazoestersChiral oxazaborolidinium ionChiral functionalized cyclopropanesHigh enantioselectivity (up to >99% ee) acs.org
Olefin from Garner's aldehydem-CPBADiastereomeric epoxides2:1 mixture of diastereomers doi.org
2-HydroxychalconesDimethylsulfoxonium methylidetrans-1-Acyl-2-(ortho-hydroxyaryl)cyclopropanesSingle diastereomer nih.gov
Electron-deficient alkenesCamphor-derived sulfur ylidesChiral cyclopropanes and epoxidesEnantioselective cyclopropanation and epoxidation figshare.com

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the strengths of chemical and enzymatic reactions to create efficient and selective routes to chiral compounds. Chiral epoxides, which are valuable synthetic precursors, can be synthesized using this approach. nih.govcancer.govmdpi.com For example, a chemo-enzymatic pathway starting from the bio-based compound levoglucosenone (B1675106) involves a lipase-mediated Baeyer-Villiger oxidation as a key step to produce chiral epoxides. nih.govcancer.gov

Enzyme-catalyzed kinetic resolution is another powerful tool. Epoxide hydrolases can be used for the stereoselective hydrolysis of racemic epoxides. acs.org For example, the biocatalytic resolution of a racemic 2,2-bisaryl-substituted oxirane using an engineered epoxide hydrolase can provide the (S)-epoxide with high enantiomeric excess. acs.org This approach has also been applied to the synthesis of the chiral fungicide (R)-tebuconazole, where an epoxide hydrolase from Rhodotorula paludigensis selectively hydrolyzes the (S)-enantiomer of a racemic epoxy-precursor, leaving the desired (R)-enantiomer. nih.gov

These chemoenzymatic methods offer sustainable and highly selective alternatives to traditional chemical synthesis for the preparation of enantiopure cyclopropyl-containing epoxides and their analogues.

Synthesis of Key Precursors and Intermediates for this compound

A significant precursor for this compound is the tertiary alcohol, 2-cyclopropylbut-3-en-2-ol. lookchem.com This intermediate can be effectively synthesized via a Grignard reaction. rsc.org This classic organometallic reaction involves the nucleophilic addition of a vinylmagnesium halide to cyclopropyl methyl ketone.

The synthesis commences with the addition of vinyl magnesium bromide to cyclopropyl methyl ketone in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at a reduced temperature to control the reaction's exothermicity. rsc.org Following the addition, the reaction mixture is allowed to warm to room temperature to ensure the reaction proceeds to completion. rsc.org The process is terminated by quenching with an aqueous solution of ammonium (B1175870) chloride (NH₄Cl), followed by extraction of the product into an organic solvent like diethyl ether (Et₂O). rsc.org

Detailed findings from a representative synthesis are presented below.

Table 1: Grignard Reaction for the Synthesis of 2-Cyclopropylbut-3-en-2-ol rsc.org

Parameter Details
Starting Material Cyclopropyl methyl ketone
Reagent Vinyl magnesium bromide (1M in THF)
Solvent Dry Tetrahydrofuran (THF)
Initial Temperature -10°C
Reaction Time 1 hour at room temperature after addition
Work-up Quenched with aqueous NH₄Cl, extracted with Et₂O
Purification Concentration of dried organic phases

The structure of the resulting crude acrylic alcohol, 2-cyclopropylbut-3-en-2-ol, was confirmed by proton NMR spectroscopy.

Table 2: ¹H NMR Spectroscopic Data for 2-Cyclopropylbut-3-en-2-ol rsc.org

Chemical Shift (ppm) Multiplicity Assignment
5.75 dd CH =CH₂
5.15 d CH=CH Htrans
4.94 d CH=CHH cis
1.28 s CH
1.15 m -CH (CH₂)₂
0.96 m cyclopropane -CH ₂-

Another valuable intermediate is the primary alcohol, 2-cyclopropylprop-2-en-1-ol. A modified Suzuki coupling procedure has been utilized for its synthesis. beilstein-journals.org This method involves the in-situ generation of a cyclopropyl boronate from propargyl bromide and 9-borabicyclo[3.3.1]nonane (9-BBN), followed by a coupling reaction. This two-step, one-pot procedure provides the desired allylic alcohol with a reported yield of 52%. beilstein-journals.org

Further synthetic strategies can be employed to generate related precursors. For instance, (E)-3-cyclopropylprop-2-en-1-ol can be prepared from cyclopropanecarbaldehyde. rsc.org This synthesis involves a Wittig reaction with ethyl (triphenylphosphoranylidene)acetate to form an α,β-unsaturated ester, which is subsequently reduced to the allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). rsc.org

The synthesis of various oxirane structures often begins with the formation of a key ketone intermediate. For example, the preparation of a related compound, 2-(2-chlorobenzyl)-2-(1-chloromethyl)oxirane, starts with the nucleophilic addition reaction between o-chlorobenzonitrile and cyclopropyl formic ester to yield an α,β-ketonitrile compound. google.com This intermediate is then hydrolyzed and decarboxylated to produce 2-(2-chlorophenyl)-1-cyclopropyl ethanone, which undergoes further transformations. google.com While not directly a precursor to the title compound, this highlights the versatility of cyclopropyl ketones in the synthesis of complex oxiranes.

Mechanistic Investigations of 2 Cyclopropyl 2 Methyloxirane Reactivity

Ring-Opening Reactions of 2-Cyclopropyl-2-methyloxirane

The high ring strain of the oxirane ring in this compound makes it highly susceptible to ring-opening reactions initiated by both acids and bases. scbt.com The specific pathways and resulting products are dictated by the nature of the catalyst and the nucleophile involved.

Acid-Catalyzed Ring Opening

Under acidic conditions, the ring-opening of this compound proceeds through a mechanism that exhibits characteristics of both SN1 and SN2 reactions. libretexts.org The reaction is initiated by the protonation of the epoxide oxygen, which significantly weakens the C-O bonds and makes the molecule susceptible to nucleophilic attack.

The accepted mechanism begins with the protonation of the oxirane oxygen atom by an acid catalyst, forming a protonated epoxide. This intermediate is highly activated towards nucleophilic attack. A key feature of the reaction of this compound is the nature of the subsequent intermediate state. The C2 carbon is tertiary and adjacent to a cyclopropyl (B3062369) group, which is known to stabilize an adjacent positive charge. This leads to a transition state with significant positive charge development on the tertiary carbon (C2). libretexts.org This species is best described as a carbocation-like intermediate, rather than a fully formed, discrete carbocation. The formation of this stabilized, electron-deficient center is the rate-limiting step in many SN1-type reactions. masterorganicchemistry.com The cyclopropylcarbinyl system is particularly effective at stabilizing this charge, though it can also be prone to rearrangement, which can lead to alternative products under certain conditions. researchgate.netstackexchange.com

The regioselectivity of the acid-catalyzed ring-opening is a direct consequence of the intermediate's electronic structure. Nucleophilic attack occurs preferentially at the more substituted, tertiary carbon (C2). libretexts.org This is because the C2 carbon can better accommodate the developing positive charge in the transition state. libretexts.org This outcome is contrary to the steric-controlled attack at the less-hindered carbon typically seen in base-catalyzed openings.

Despite the carbocationic character of the transition state, the stereochemical course of the reaction proceeds with an inversion of configuration at the site of nucleophilic attack. This suggests a backside attack by the nucleophile, a hallmark of an SN2 reaction. libretexts.orgnih.gov The resulting product shows a trans relationship between the newly added nucleophile and the hydroxyl group formed from the original epoxide oxygen.

The acid-catalyzed ring-opening of this compound is a classic example of a borderline mechanism that cannot be strictly defined as either SN1 or SN2. libretexts.orgresearchgate.net

SN1-like Characteristics : The reaction's regioselectivity is governed by electronic factors, favoring attack at the more substituted carbon (C2) that can better stabilize a positive charge. libretexts.orglibretexts.org This points to a transition state with significant carbocationic character, a key feature of the SN1 pathway. pressbooks.pub The reaction is also favored by protic solvents that can stabilize this charged intermediate. libretexts.org

SN2-like Characteristics : The reaction exhibits a clear inversion of stereochemistry, indicating a concerted backside attack by the nucleophile. libretexts.orgorganic-chemistry.org A fully-formed, planar carbocation (as in a pure SN1 mechanism) would be expected to lead to racemization, which is not the primary observed outcome. organic-chemistry.org The departure of the leaving group (the protonated oxygen) is therefore not complete before the nucleophile begins to form a new bond.

Table 1: Comparison of SN1-like and SN2-like Features in Acid-Catalyzed Ring Opening
CharacteristicObservation in this compoundAssociated Mechanism
Regioselectivity Attack at the more substituted carbon (C2)SN1-like
Intermediate Transition state with significant carbocation characterSN1-like
Stereochemistry Inversion of configuration (backside attack)SN2-like
Kinetics Rate is influenced by the stability of the carbocation-like transition stateSN1-like

Base-Catalyzed Ring Opening

In contrast to the complexity of the acid-catalyzed reaction, the base-catalyzed ring-opening of this compound proceeds via a more straightforward and predictable mechanism.

Under basic or neutral conditions, the ring-opening follows a classic SN2 pathway. researchgate.net A strong nucleophile directly attacks one of the electrophilic carbons of the oxirane ring. Due to the significant steric hindrance at the tertiary C2 carbon, which is substituted with both a methyl and a cyclopropyl group, the nucleophilic attack occurs exclusively at the less sterically hindered C3 carbon. libretexts.org

This is a concerted, single-step reaction where the nucleophile forms a bond with C3 simultaneously as the C3-O bond breaks. organic-chemistry.org This process leads to an inversion of configuration at the C3 center and forms an alkoxide intermediate. A subsequent protonation step, typically during aqueous workup, yields the final alcohol product.

Table 2: Summary of Ring-Opening Reaction Outcomes for this compound
ConditionMechanismSite of Nucleophilic AttackKey IntermediateStereochemical Outcome
Acid-Catalyzed Borderline SN1/SN2C2 (more substituted)Protonated epoxide with carbocation character at C2Inversion of configuration
Base-Catalyzed SN2C3 (less substituted)Alkoxide (formed after nucleophilic attack)Inversion of configuration
Regioselectivity and Stereochemical Course

The ring-opening of epoxides like this compound is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence of acid or base catalysts. The regioselectivity, or the site of nucleophilic attack, is a key aspect of its reactivity.

Under acidic conditions, the reaction proceeds through a carbocation-like transition state. The protonation of the epoxide oxygen is followed by the opening of the oxirane ring to form the most stable carbocation. Due to the electronic stabilization provided by the adjacent cyclopropyl and methyl groups, the tertiary carbocation at the C2 position is favored. This directs the nucleophile to attack this more substituted carbon.

The stereochemistry of the ring-opening is also a critical factor. For many epoxides, nucleophilic attack occurs via an SN2 mechanism, resulting in an inversion of configuration at the carbon center being attacked. However, the actual stereochemical outcome can be complex and is influenced by the specific reagents and reaction conditions used. nih.govrsc.org

Nucleophile-Mediated Ring Opening with Specific Reagents

The choice of nucleophile plays a pivotal role in the ring-opening of this compound, dictating both the regioselectivity and the nature of the resulting product.

Organometallic reagents are a versatile class of nucleophiles for epoxide ring-opening. The reactivity and selectivity of these reagents are influenced by the metal center and the organic substituents.

Organocuprates: These "soft" nucleophiles typically attack the less sterically hindered carbon of the epoxide in an SN2 fashion. sit.edu.cn In the case of this compound, this would favor attack at the methylene (B1212753) carbon (C3).

Organolithium and Grignard Reagents: These "harder" nucleophiles can exhibit more complex reactivity. sit.edu.cn While they can act as nucleophiles, their basicity can also lead to side reactions like rearrangements. The regioselectivity can be influenced by the Lewis acidity of the magnesium or lithium cation, which can coordinate to the epoxide oxygen and favor attack at the more substituted carbon. sit.edu.cn The choice of the organometallic reagent can even lead to a switch in regioselectivity, affording different constitutional isomers. rsc.org

Table 1: Regioselectivity of Organometallic Reagents with Epoxides

Organometallic Reagent Type General Site of Attack Controlling Factors
Organocuprates (soft) Less sterically hindered carbon Steric effects
Organolithium (hard) Can be variable Electronic and steric effects, Lewis acidity of cation

Hydride donors are crucial reagents for the reductive opening of epoxides to form alcohols. The regioselectivity of this reduction is highly dependent on the specific hydride reagent used.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent typically attacks the less sterically hindered carbon of the epoxide.

Diisobutylaluminum Hydride (DIBAL-H): This reagent is known for its ability to reduce esters and lactones to aldehydes. sinica.edu.tw In the context of epoxides, its bulky nature generally directs the hydride to the less substituted carbon. sinica.edu.tw

Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is often used for the reductive amination of aldehydes and ketones. Its reactivity with epoxides is generally low unless activated.

The choice between these reagents allows for selective synthesis of either the primary or tertiary alcohol, depending on the desired outcome.

Table 2: Regioselectivity of Hydride Donors in Epoxide Reduction

Hydride Donor General Site of Hydride Attack Common Applications
Lithium Aluminum Hydride (LiAlH₄) Less sterically hindered carbon General reduction of esters, amides, and epoxides
Diisobutylaluminum Hydride (DIBAL-H) Less sterically hindered carbon Partial reduction of esters to aldehydes, reduction of nitriles

Rearrangement Reactions Involving this compound and Related Cyclopropyl Epoxides

The strained cyclopropane (B1198618) ring in this compound makes it susceptible to a variety of rearrangement reactions, often catalyzed by acids or Lewis acids. These rearrangements can lead to the formation of unsaturated compounds like cyclobutenes and dienes.

Under acidic conditions, this compound can undergo a cascade of reactions initiated by the protonation of the epoxide oxygen. The subsequent ring-opening generates a tertiary carbocation stabilized by the adjacent cyclopropyl group. This highly energetic intermediate can then undergo rearrangement through a cyclopropylcarbinyl-homoallyl rearrangement. This process can lead to the expansion of the three-membered ring to a four-membered ring, yielding a cyclobutene (B1205218) derivative. Alternatively, elimination of a proton can lead to the formation of conjugated or non-conjugated dienes. thieme-connect.de

The Meinwald rearrangement is a classic acid-catalyzed isomerization of epoxides to carbonyl compounds. nih.gov In this reaction, a 1,2-hydride or 1,2-alkyl shift occurs following the opening of the epoxide ring. nih.gov For this compound, the Meinwald rearrangement would involve the migration of a methyl group or a hydride to the adjacent carbocationic center, leading to the formation of a ketone or an aldehyde, respectively.

The mechanism is initiated by a Lewis or Brønsted acid, which coordinates to the epoxide oxygen, facilitating the cleavage of a C-O bond to form a carbocation intermediate. nih.govacs.org This is followed by the migration of a substituent to the electron-deficient carbon. nih.gov While traditionally requiring strong acids, recent advancements have focused on the development of milder catalytic systems to improve the selectivity and yield of the rearrangement. nih.govacs.orgrsc.org These catalytic approaches aim to avoid side reactions and are compatible with a wider range of functional groups. acs.org Enzyme-catalyzed versions of this rearrangement have also been discovered, highlighting the potential for biocatalysis in these transformations. escholarship.orgnih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
Cyclobutene
Diene
Ketone
Aldehyde
Lithium aluminum hydride
Diisobutylaluminum hydride

Oxavinylcyclopropane Rearrangements

The rearrangement of oxavinylcyclopropanes, a class of compounds to which this compound belongs, is a key transformation in organic synthesis. These reactions often proceed through a cascade mechanism initiated by the cleavage of the cyclopropane ring. For instance, the synergistic Lewis-Brønsted acid-catalyzed cyclization of ortho-alkynylaryl cyclopropylketones leads to the formation of 2,3-dihydronaphtho[1,2-b]furans. This process involves the initial activation of the carbonyl group by the Lewis acid, followed by a Brønsted acid-mediated ring-opening of the cyclopropane. The resulting intermediate then undergoes a cascade cyclization to afford the final product. This methodology is notable for its low catalyst loading, cost-effectiveness, short reaction times, and mild conditions, making it applicable to a wide range of substrates, including those with terminal alkynes. nih.gov

Furthermore, the resulting 2,3-dihydronaphtho[1,2-b]furan derivatives can be further transformed under acidic conditions into 5,6-dihydrotetraphen-7-ol analogs via a Friedel-Crafts-type alkylation. nih.gov These analogs, however, are often unstable and tend to convert into the corresponding quinones. This subsequent transformation can be efficiently achieved by treatment with meta-chloroperoxybenzoic acid (m-CPBA) in the presence of sodium bicarbonate. nih.gov

Catalytic Transformations and Associated Mechanistic Insights

Transition Metal-Catalyzed Reactions (e.g., Palladium, Iridium)

Transition metal catalysis provides powerful methods for forming carbon-carbon bonds under conditions often unachievable with main group organometallic compounds. libretexts.org These catalysts, such as those based on palladium and iridium, are effective due to the relatively weak bonds they form with ligands, allowing for frequent bond formation and breakage during a reaction. libretexts.org Key mechanistic steps in these catalytic cycles include oxidative addition, migratory insertion, and reductive elimination. libretexts.org

Palladium-catalyzed reactions, for instance, have been utilized in the synthesis of complex molecules. One example is the Heck arylation of ((vinyloxy)methyl)cyclopropane with 1-chloro-4-nitrobenzene, which is a step in a synthetic route to (S)-betaxolol. mdpi.com The field of transition metal-catalyzed cycloadditions is also extensive, with [2+2+2] cycloadditions being a notable atom-economical method for constructing polycyclic systems. uwindsor.ca Rhodium(I) catalysts have been shown to effectively catalyze the hetero-[5+2] cycloaddition of cyclopropyl imines and alkynes to produce dihydroazepines. nih.gov

The table below summarizes key aspects of transition metal-catalyzed reactions.

Catalyst TypeKey Mechanistic StepsExample Reaction
PalladiumOxidative Addition, Migratory Insertion, Reductive EliminationHeck arylation
IridiumCycloadditionsNot specified
RhodiumCycloadditionsHetero-[5+2] cycloaddition

Lewis Acid and Brønsted Acid Catalysis

Lewis and Brønsted acids are crucial catalysts for a variety of transformations involving epoxides and cyclopropanes. The association of these acids with solvents like hexafluoroisopropanol (HFIP) can generate highly reactive hydrogen-bond networks, enabling reactions with otherwise unreactive substrates. researchgate.net

In the context of this compound, Lewis acid catalysis can activate the epoxide ring, making it more susceptible to nucleophilic attack. This principle is applied in the synergistic Lewis-Brønsted acid-catalyzed cyclization of ortho-alkynylaryl cyclopropylketones, where the Lewis acid activates the carbonyl group and the Brønsted acid facilitates the cyclopropane ring-opening. nih.gov Brønsted acids have also been shown to dramatically accelerate the rate of photosensitized [2+2] cycloadditions. rsc.org This is achieved by accelerating triplet energy transfer from the photosensitizer to the Brønsted acid-activated substrate. rsc.org

The table below outlines the roles of Lewis and Brønsted acids in catalysis.

Acid TypeRole in CatalysisExample Application
Lewis AcidActivates electrophiles (e.g., carbonyls, epoxides)Synergistic catalysis with Brønsted acids
Brønsted AcidProtonates substrates, facilitates ring-openingPhotosensitized cycloadditions, synergistic catalysis

Frustrated Lewis Pair (FLP) Mediated Ring Opening

Frustrated Lewis Pairs (FLPs), which are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, have emerged as potent reagents for the activation and ring-opening of strained rings like epoxides and cyclopropanes. rsc.orgnih.gov The reaction of an FLP, such as a phosphine/borane pair, with a cyclopropane can result in ring-opening to yield phosphonium (B103445) borate (B1201080) products. rsc.orgresearchgate.netrsc.org

In the case of epoxides, the mechanism of FLP-mediated ring-opening is thought to involve the activation of the epoxide by the Lewis acidic component (the borane), followed by a nucleophilic attack from the Lewis basic component (the phosphine) of a second FLP molecule. nih.gov This process can lead to the formation of cyclic products through ring-closure of the resulting intermediate, with the second FLP molecule acting as a catalyst. nih.gov Computational and kinetic studies support this mechanism. nih.gov Polymeric FLPs have also been developed, demonstrating the potential for recyclable catalysts in transformations like the coupling of CO2 and cyclic ethers. scispace.com

Enzyme-Catalyzed Epoxide Transformations

Enzymes, particularly epoxide hydrolases and halohydrin dehalogenases, are highly efficient and selective catalysts for the transformation of epoxides. google.com These biocatalysts can mediate the ring-opening of epoxides with various nucleophiles to produce valuable chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. mdpi.comgoogle.com

For instance, the hydrolytic kinetic resolution of 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (B139455) using Jacobsen's catalyst, an organometallic complex, is a key step in a chemo-enzymatic route to enantiopure (S)-betaxolol. mdpi.com Lipases, such as Lipase AK from Pseudomonas sp., have also been employed for the kinetic resolution of related chlorohydrins, leading to the synthesis of (S)-betaxolol with high enantiomeric excess. mdpi.com The use of enzymes in these processes offers advantages in terms of stereoselectivity and mild reaction conditions. ucl.ac.uk

The table below provides examples of enzymes used in epoxide transformations.

EnzymeSubstrate ClassApplication
Epoxide HydrolaseEpoxidesAsymmetric ring-opening
Halohydrin DehalogenaseEpoxides, HalohydrinsSynthesis of chiral alcohols
LipaseRacemic esters, alcoholsKinetic resolution

Stereochemical and Regiochemical Control in 2 Cyclopropyl 2 Methyloxirane Chemistry

Diastereoselective Synthesis and Reactions

The synthesis of cyclopropanes, including those fused to an oxirane ring, can be achieved with a high degree of diastereoselectivity. Modern synthetic methods allow for the creation of diverse cyclopropane (B1198618) structures with specific relative stereochemistry. For instance, a modular annulative cyclopropane synthesis has been developed that couples abundant building blocks like alkenes and carbon pronucleophiles. This approach has been shown to produce nitrile-substituted cyclopropanes with high diastereoselectivity, offering complementary stereochemistry compared to traditional metal-catalyzed methods. nih.gov

One notable strategy involves the use of sulfonium (B1226848) ylides as cyclopropanation reagents. The reaction of electron-poor dienes with aryl- and vinyl-stabilized sulfonium ylides results in the formation of 2-aryl- and 2-vinyl-substituted vinylcyclopropanes with excellent regioselectivity and high trans-diastereoselectivity. organic-chemistry.org This method has been successfully applied to the formal synthesis of natural products like lamoxirene (B1257718) and dictyopterene B. organic-chemistry.org

Furthermore, visible-light-mediated photocatalytic cyclopropanation using a Ru(bpy)₃²⁺ catalyst has demonstrated a high diastereomeric ratio of 95:5. The stereochemical outcome of these reactions is often influenced by steric effects. In additions to enones, the nucleophile typically attacks from the less sterically hindered side of the double bond. sit.edu.cn

Enantioselective Approaches and Chiral Resolution

Achieving enantiopure forms of 2-cyclopropyl-2-methyloxirane and its derivatives is crucial, particularly for applications in pharmaceuticals where one enantiomer often exhibits superior biological activity. Several strategies have been employed to this end, including enantioselective synthesis and chiral resolution of racemic mixtures.

One prominent method for obtaining enantiomerically enriched epoxides is through kinetic resolution. For instance, the hydrolytic kinetic resolution of racemic 2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane (B139455) using Jacobsen's (R,R)-salen Co(III)) catalyst can achieve up to 99% enantiomeric excess (ee). mdpi.com This catalyst selectively hydrolyzes one enantiomer, allowing for the separation of the unreacted, enantiopure epoxide. Similarly, lipase-catalyzed resolutions have proven effective. Lipase AK from Pseudomonas sp. has been used for the kinetic resolution of a related chlorohydrin, leading to the synthesis of (S)-betaxolol with high enantiomeric excess. mdpi.com

Chiral resolution can also be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. This technique has been successfully used for the resolution of various chiral compounds. chemicalbook.com Furthermore, asymmetric cyclization of propylene (B89431) chlorohydrins catalyzed by an optically active cobalt(salen) complex has been shown to produce optically active methyloxirane. researchgate.net

The table below summarizes some enantioselective approaches and their effectiveness:

MethodCatalyst/ReagentSubstrateEnantiomeric Excess (ee)Reference
Hydrolytic Kinetic ResolutionJacobsen's (R,R)-salen Co(III)) catalyst2-((4-(2-(cyclopropylmethoxy)ethyl)phenoxy)methyl)oxirane99% mdpi.com
Enzymatic ResolutionLipase AK from Pseudomonas sp.1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol91% mdpi.com
Asymmetric CyclizationOptically active cobalt(salen) complexPropylene chlorohydrins35% researchgate.net

Control of Regioselectivity in Ring-Opening and Rearrangement Processes

The regioselectivity of ring-opening reactions of unsymmetrical epoxides like this compound is highly dependent on the reaction conditions. Generally, under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon atom (SN2 mechanism). d-nb.infovu.nlnih.gov Conversely, under acidic conditions, the reaction proceeds through a more SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom that can better stabilize a partial positive charge. d-nb.infovu.nl

Computational studies using density functional theory have provided deeper insights into these regiochemical outcomes. For the ring-opening of 2,2-dimethyloxirane, it was found that under basic conditions, steric (Pauli) repulsion governs the reaction, directing the nucleophile to the less hindered carbon. d-nb.infovu.nl Under acidic conditions, protonation of the epoxide oxygen weakens the more substituted carbon-oxygen bond, pre-distorting the substrate for attack at the more hindered site. vu.nl

Rearrangement reactions of cyclopropyl-substituted compounds also exhibit interesting regioselectivity. For example, aryl- and alkenyl-substituted oxiranes can undergo highly regio- and stereoselective rearrangement to cyclopropylmethanol (B32771) derivatives when treated with superbasic reagents. researchgate.net The inherent ring strain of the cyclopropyl (B3062369) group can also be harnessed to drive various rearrangements and access diverse molecular scaffolds. nih.gov For instance, the Lewis acid-promoted fragmentation of γ-silyloxy-β-hydroxy-α-diazo esters can lead to the formation of 10-membered ring ynones and ynolides. uvm.edu

The following table outlines the general rules for regioselectivity in epoxide ring-opening:

Reaction ConditionSite of Nucleophilic AttackMechanistic CharacterControlling Factors
Basic/NeutralLess substituted carbonSN2Steric hindrance
AcidicMore substituted carbonSN1-likeCarbocation stability

Influence of Structural Parameters on Selectivity

The stereochemical and regiochemical outcomes of reactions involving this compound are intricately linked to its structural parameters. The presence of the cyclopropyl group, with its unique electronic properties and steric bulk, exerts a significant influence on the selectivity of various transformations.

In diastereoselective reactions, the steric hindrance imposed by the cyclopropyl and methyl groups on the oxirane ring dictates the preferred trajectory of incoming reagents. For instance, in nucleophilic additions, the approach of the nucleophile is often directed to the face of the molecule opposite to the bulkier substituents.

The electronic nature of the cyclopropyl group, which can stabilize an adjacent positive charge, plays a crucial role in controlling the regioselectivity of ring-opening reactions under acidic conditions. This stabilization directs the nucleophilic attack to the more substituted carbon of the oxirane ring.

Computational Chemistry and Theoretical Analysis of 2 Cyclopropyl 2 Methyloxirane

Theoretical Investigations of Electronic Structure and Reactivity

The reactivity of epoxides is intrinsically linked to their ring strain. nih.gov Computational methods can quantify this strain energy. For instance, isodesmic reactions, which are hypothetical reactions where the number and type of bonds are conserved, are commonly used to calculate the strain energy of cyclic compounds like epoxides and cyclopropanes. nih.gov The presence of alkyl substituents, such as the methyl group in the target molecule, also influences the stability of the epoxide ring, a factor that can be precisely quantified through high-level computational models. nih.gov

Electron density analysis, often performed using methods like Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of the chemical bonds and intermolecular interactions. In substituted epoxides, electron-withdrawing or donating groups can significantly alter the C-C and C-O bond lengths and the electron density distribution within the oxirane ring. researchgate.net For 2-cyclopropyl-2-methyloxirane, the cyclopropyl (B3062369) group's electronic effects would be a key focus of such an analysis, likely showing electron donation that impacts the partial charges on the oxirane carbons and oxygen, thereby directing the regioselectivity of nucleophilic attack.

Table 1: Calculated Thermochemical Data for Methyloxirane.
Computational MethodCalculated Gas-Phase Heat of Formation (ΔHf) (kcal/mol)Calculated Strain Energy (kcal/mol)
G3-31.528.1
CBS-APNO-31.328.3

Data sourced from studies on simple epoxides and serve as illustrative examples. nih.gov

Quantum Mechanical Studies of Reaction Mechanisms

Quantum mechanical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms involving this compound. The primary reactions of interest for this molecule are ring-opening reactions, which can be initiated by acids, bases, or nucleophiles.

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms in organic chemistry due to its balance of computational cost and accuracy. scilit.comrsc.org For epoxides, DFT calculations are frequently used to model ring-opening reactions. For example, in the acid-catalyzed hydrolysis of propylene (B89431) oxide, DFT has been used to compare the viability of SN1 and SN2-type mechanisms. unicamp.br

In the context of this compound, DFT would be applied to model the protonation of the epoxide oxygen under acidic conditions, followed by nucleophilic attack. The calculations would help determine whether the reaction proceeds through a discrete carbocation intermediate (SN1-like) or a concerted transition state (SN2-like). The presence of the cyclopropyl group adjacent to one of the electrophilic carbons introduces the possibility of forming a highly stabilized cyclopropylcarbinyl-type cation, a feature that would be a primary focus of DFT studies. nih.gov

Similarly, DFT can model base-catalyzed ring-opening, where a strong nucleophile attacks one of the epoxide carbons. pressbooks.publibretexts.org These calculations would predict the regioselectivity of the attack—that is, whether the nucleophile adds to the methyl-substituted carbon or the cyclopropyl-substituted carbon.

Analogous DFT studies on the phosphine-catalyzed ring-opening of cyclopropyl ketones have successfully elucidated complex multi-step reaction pathways, including nucleophilic attack, intramolecular additions, and rearrangements. rsc.org A similar computational strategy could be applied to predict the outcomes of reactions of this compound with various reagents.

For this compound, computational chemists would search for the transition states associated with nucleophilic attack at both the C2 and C3 carbons of the epoxide. The relative energies of these transition states would determine the regiochemical outcome of the reaction. The geometry of the transition states would also reveal the degree of bond-breaking and bond-making, confirming the SN1 or SN2 character of the reaction. pressbooks.pub

The table below shows illustrative activation energy data from a DFT study on the acid-catalyzed hydrolysis of propylene oxide, demonstrating how energetics are used to distinguish between competing pathways.

Table 2: Calculated Gas-Phase Activation Energies for Propylene Oxide Hydrolysis.
Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)
Pure SN2Attack at the less substituted carbon7.85
Borderline SN2Attack at the more substituted carbon6.65

Data adapted from a theoretical study on propylene oxide. unicamp.br

Furthermore, the cyclopropyl group itself can participate in rearrangements. Computational studies on the cyclopropyl radical have shown that its ring-opening is a complex dynamic process with reaction path bifurcations, which can be modeled to understand product distributions. acs.org Similar rearrangements could be computationally explored for cationic intermediates derived from this compound.

Predictive Modeling for Reactivity and Stereochemical Outcomes

Beyond elucidating mechanisms, computational chemistry can be used to build predictive models for chemical reactivity and stereoselectivity. For a chiral molecule like this compound, predicting the stereochemical outcome of its reactions is of significant interest.

Predictive models for stereoselectivity have been successfully developed for enzymatic epoxide hydrolysis, where mutations in an enzyme's active site were computationally modeled to predict and explain changes in the stereochemistry of the diol product. nih.gov While not enzymatic, similar principles apply to organocatalyzed reactions. For instance, in the asymmetric ring-opening of meso-epoxides, computational models of the transition states involving a chiral catalyst can explain and predict the observed enantioselectivity. acs.org

For this compound, one could computationally screen a variety of chiral catalysts (e.g., chiral Lewis acids or Brønsted acids) for their effectiveness in promoting enantioselective ring-opening reactions. By calculating the energies of the diastereomeric transition states leading to the (R) and (S) products, the enantiomeric excess (ee) of the reaction can be predicted. Such models can guide the experimental design of new stereoselective reactions. acs.org These models would need to account for steric interactions between the substrate, the nucleophile, and the catalyst in the transition state assembly, which are often the determining factors for stereocontrol.

Q & A

Q. What are the key considerations for synthesizing 2-Cyclopropyl-2-methyloxirane with high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of precursors (e.g., cyclopropane derivatives and epoxide-forming reagents) and reaction conditions (temperature, solvent, catalyst). For example, nucleophilic ring-opening or epoxidation of allylic alcohols could be explored. Purification via fractional distillation or chromatography is critical to isolate the product. Characterization using NMR and HRMS ensures purity and structural confirmation, as demonstrated in analogous syntheses of substituted oxiranes .
  • Key Steps :
  • Precursor selection (e.g., cyclopropylmethyl precursors).
  • Controlled epoxidation to avoid over-oxidation.
  • Post-synthesis purification (e.g., silica gel chromatography).

Q. How should researchers characterize the structural identity of this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm hydrogen and carbon environments (e.g., cyclopropyl ring protons appear as distinct multiplets). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and formula. For purity, integrate chromatographic methods (HPLC/GC). For example, NMR data for structurally similar epoxides show cyclopropyl protons at δ 0.5–1.5 ppm and oxirane protons at δ 2.5–3.5 ppm .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow general epoxide safety guidelines:
  • Use fume hoods to prevent inhalation exposure.
  • Wear nitrile gloves and eye protection to avoid skin/eye contact.
  • Store in airtight containers away from ignition sources (static discharge risks) .
  • In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can stereochemical outcomes in the synthesis of this compound be analyzed and optimized?

  • Methodological Answer : Stereochemical analysis requires chiral chromatography (e.g., Chiralpak® columns) or X-ray crystallography to resolve enantiomers. For optimization, employ asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries. Studies on analogous oxiranes highlight the role of steric effects in directing stereochemistry .
  • Example : Epoxide ring-opening reactions with chiral nucleophiles can reveal stereochemical preferences via NMR or circular dichroism (CD).

Q. What methodologies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Iterative validation is critical:

Cross-check computational models (DFT, MD simulations) with experimental kinetic studies.

Re-examine reaction conditions (solvent polarity, temperature) that may deviate from idealized computational parameters.

Use isotopic labeling (e.g., 18O) to trace reaction pathways, as seen in studies of epoxide hydrolysis .

  • Case Study : Discrepancies in ring-opening reactivity might arise from solvent effects not accounted for in simulations.

Q. How does the cyclopropyl group influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : The cyclopropyl ring introduces steric strain and electronic effects. Methodologies to study this include:
  • Kinetic Studies : Compare reaction rates with non-cyclopropyl analogs (e.g., 2-methyloxirane).
  • NMR Titration : Monitor intermediate formation in acid/base-mediated ring-opening.
  • Computational Analysis : Map electron density shifts using DFT to identify reactive sites. Prior work on cyclopropane-containing epoxides shows enhanced reactivity toward nucleophiles due to ring strain .

Data Presentation

PropertyMethod/TechniqueExample Data from Analogous CompoundsReference
1H NMR Shifts 400 MHz, CDCl3Cyclopropyl H: δ 0.8–1.2 ppm; Oxirane H: δ 3.1 ppm
HRMS Accuracy ESI-TOFCalculated: 140.0837; Found: 140.0835
Boiling Point Distillation120–125°C (lit. for similar epoxides)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.